3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical Transformations and Isomerization
Research on compounds structurally related to 3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has demonstrated interesting chemical transformations. For instance, Sedova et al. (2017) observed that similar compounds undergo slow isomerization in solution, forming mixtures with related compounds. This highlights the compound's potential in studying chemical kinetics and mechanism studies in heterocyclic chemistry (Sedova, Krivopalov, & Shkurko, 2017).
Antimicrobial and Antifungal Activities
A study by Bektaş et al. (2007) synthesized novel derivatives with structures akin to this compound and evaluated their antimicrobial activities. These compounds showed good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Nimbalkar et al. (2016) assessed the antifungal activity of similar compounds, finding promising activity against human pathogenic fungal strains. This indicates potential applications in antifungal drug development (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Structural and Theoretical Studies
The compound and its derivatives are also valuable in structural and theoretical studies. For example, Gumus et al. (2018) performed experimental and theoretical studies on a similar compound, providing insights into molecular structure and properties. These findings are crucial for understanding the chemical behavior and potential applications of such compounds (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Corrosion Inhibition
Kalia et al. (2020) explored the use of oxadiazole derivatives, structurally related to the compound , as corrosion inhibitors. They found that these derivatives effectively inhibited corrosion on mild steel in acidic environments, suggesting potential applications in materials science and engineering (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Anticancer Activity
Yakantham et al. (2019) synthesized derivatives with structural similarities and evaluated their anticancer activity. The compounds showed good to moderate activity against various human cancer cell lines, indicating potential uses in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-22-14-10-8-13(9-11-14)21-18(24)20-16-12-19(21,2)23-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDASBOUUHCUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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